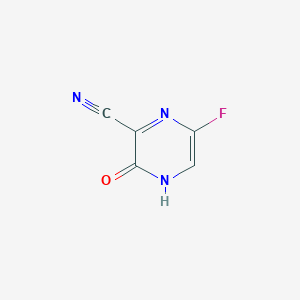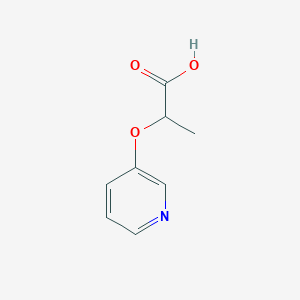
N-Desmetil Pimavanserina
Descripción general
Descripción
La pimavanserina es un agonista inverso selectivo del receptor de serotonina 2A (5-HT2A) y se utiliza principalmente en el tratamiento de la psicosis de la enfermedad de Parkinson . AC-279 conserva las propiedades farmacológicas de la pimavanserina y contribuye a sus efectos terapéuticos.
Aplicaciones Científicas De Investigación
AC-279 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para estudiar la farmacocinética y el metabolismo de la pimavanserina.
Biología: Se emplea en estudios biológicos para comprender la interacción de los receptores de serotonina con los agonistas inversos.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de trastornos psiquiátricos, particularmente aquellos relacionados con la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina.
Mecanismo De Acción
AC-279 ejerce sus efectos al actuar como un agonista inverso en el receptor de serotonina 2A (5-HT2A). Se une al receptor y lo estabiliza en una conformación inactiva, reduciendo así la actividad de la serotonina en este receptor. Se cree que este mecanismo contribuye a sus efectos antipsicóticos. Además, AC-279 tiene una menor afinidad por el receptor de serotonina 2C (5-HT2C), lo que también puede desempeñar un papel en su perfil farmacológico .
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Pimavanserin is known for its interaction with the 5-HT2A receptor, where it acts as an inverse agonist. This interaction is crucial in modulating serotonin signaling pathways. The compound also interacts with other serotonin receptors, albeit with lesser affinity. The mean plasma half-life of N-Desmethyl Pimavanserin is approximately 200 hours, indicating its prolonged activity in the body .
Cellular Effects
N-Desmethyl Pimavanserin influences various cellular processes, particularly in the central nervous system. It has been shown to protect against cerebral ischemia-induced brain injury by maintaining the integrity of the blood-brain barrier and reducing inflammation. The compound affects cell signaling pathways, including those involving Claudin 5 and Krüppel-like factors, which are essential for endothelial cell function .
Molecular Mechanism
At the molecular level, N-Desmethyl Pimavanserin exerts its effects primarily through its action on the 5-HT2A receptor. By acting as an inverse agonist, it reduces the receptor’s constitutive activity, leading to decreased serotonin signaling. This mechanism is beneficial in conditions like Parkinson’s disease psychosis, where altered serotonin signaling contributes to symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Pimavanserin have been observed to change over time. The compound is stable under various conditions, with a mean plasma half-life of 200 hours. Long-term studies have shown that it maintains its efficacy in reducing psychotic symptoms without significant degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of N-Desmethyl Pimavanserin vary with dosage. At therapeutic doses, the compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, there may be an increased risk of side effects, including potential toxicity .
Metabolic Pathways
N-Desmethyl Pimavanserin is primarily metabolized by hepatic cytochrome enzymes, including CYP3A4 and CYP3A5. These enzymes convert Pimavanserin to its active metabolite, N-Desmethyl Pimavanserin. The compound’s metabolism involves several steps, including oxidation and conjugation, which facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, N-Desmethyl Pimavanserin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific receptors and its ability to cross the blood-brain barrier .
Subcellular Localization
N-Desmethyl Pimavanserin is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments. These modifications are crucial for its function and efficacy in modulating serotonin signaling .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de AC-279 implica la desmetilación de la pimavanserina. Este proceso normalmente requiere el uso de agentes desmetilantes en condiciones controladas. La ruta de síntesis exacta y las condiciones de reacción son propietarias y pueden variar según el fabricante .
Métodos de producción industrial
La producción industrial de AC-279 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la coherencia y el cumplimiento de las normas regulatorias .
Análisis De Reacciones Químicas
Tipos de reacciones
AC-279 experimenta varias reacciones químicas, que incluyen:
Oxidación: AC-279 puede oxidarse para formar varios metabolitos oxidados.
Reducción: Las reacciones de reducción pueden convertir AC-279 en formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de AC-279.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir formas desoxigenadas .
Comparación Con Compuestos Similares
Compuestos similares
Pimavanserina: El compuesto original de AC-279, utilizado en el tratamiento de la psicosis de la enfermedad de Parkinson.
Clozapina: Un antipsicótico atípico con un perfil de receptor más amplio, que incluye receptores de serotonina y dopamina.
Risperidona: Otro antipsicótico atípico con actividad en los receptores de serotonina y dopamina.
Unicidad
AC-279 es único en su actividad agonista inversa selectiva en el receptor de serotonina 2A, lo que lo distingue de otros antipsicóticos que a menudo tienen perfiles de receptores más amplios. Esta selectividad puede contribuir a un perfil de efectos secundarios más favorable, particularmente en términos de reducción de los síntomas extrapiramidales .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUQHPXNICIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127221 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639863-77-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC-279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)







![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

